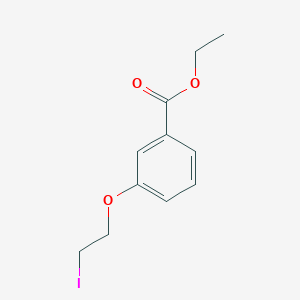
Ethyl 3-(2-iodoethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-iodoethoxy)benzoate is an organic compound with the molecular formula C11H13IO3 It is an ester derivative of benzoic acid, where the benzoate group is substituted with an ethoxy group containing an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-iodoethoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-hydroxybenzoic acid and potassium carbonate in acetone.
- Add ethyl iodide dropwise to the reaction mixture.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated potassium iodide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-iodoethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the ethoxy group can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The benzoate group can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: The ester group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethoxybenzoates.
Oxidation: Formation of benzoic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Ethyl 3-(2-iodoethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms of action of various biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-iodoethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom in the ethoxy group can enhance the compound’s binding affinity to its target, leading to increased potency and selectivity. The benzoate group can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Ethyl 3-(2-iodoethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 3-(2-bromoethoxy)benzoate: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and binding affinity.
Ethyl 3-(2-chloroethoxy)benzoate: Similar structure but with a chlorine atom instead of iodine. It may have lower reactivity and binding affinity compared to the iodine derivative.
Ethyl 3-(2-fluoroethoxy)benzoate: Similar structure but with a fluorine atom instead of iodine. It may have different pharmacokinetic properties and metabolic stability.
This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical and biological properties. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s reactivity and binding interactions with biological targets.
Properties
Molecular Formula |
C11H13IO3 |
|---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 3-(2-iodoethoxy)benzoate |
InChI |
InChI=1S/C11H13IO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
ODBGKBWQAKXFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















